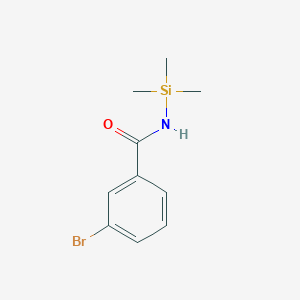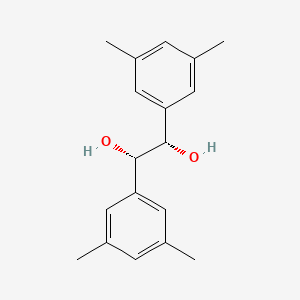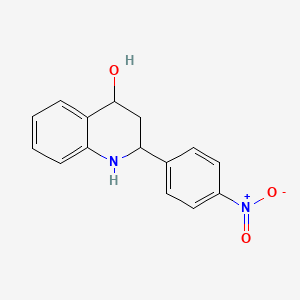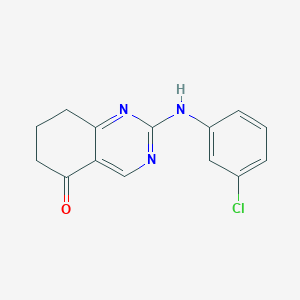![molecular formula C13H8ClN3O2 B11849481 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a 4-chlorophenyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can be employed to introduce the nitro group at the desired position on the pyrrolo[2,3-c]pyridine core.
Substitution with 4-Chlorophenyl Group: This step can be accomplished through cross-coupling reactions such as Suzuki-Miyaura coupling, where a 4-chlorophenyl boronic acid is reacted with the nitro-substituted pyrrolo[2,3-c]pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide (DMF).
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).
Major Products
Reduction: Formation of 1-(4-chlorophenyl)-3-amino-1H-pyrrolo[2,3-c]pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or other coupled products.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.
Material Science: Use in the synthesis of organic semiconductors or other advanced materials.
Biological Research: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrrolo[2,3-c]pyridine core can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-3-nitro-1H-indole: Similar structure but with an indole core instead of pyrrolo[2,3-c]pyridine.
1-(4-Chlorophenyl)-3-nitro-1H-pyrrole: Similar structure but with a pyrrole core.
1-(4-Chlorophenyl)-3-nitro-1H-pyridine: Similar structure but with a pyridine core.
Uniqueness
1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific combination of a pyrrolo[2,3-c]pyridine core with a 4-chlorophenyl and nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H8ClN3O2 |
|---|---|
Peso molecular |
273.67 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-nitropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-1-3-10(4-2-9)16-8-13(17(18)19)11-5-6-15-7-12(11)16/h1-8H |
Clave InChI |
VMRQEOJKPPZLQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=C(C3=C2C=NC=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-](/img/structure/B11849402.png)
![2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11849405.png)


![5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11849426.png)
![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11849433.png)

![4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole](/img/structure/B11849449.png)





